Methyl 4-hydroxypicolinate

Description

The exact mass of the compound Methyl 4-hydroxypicolinate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 4-hydroxypicolinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-hydroxypicolinate including the price, delivery time, and more detailed information at info@benchchem.com.

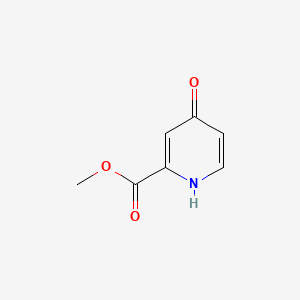

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-oxo-1H-pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-11-7(10)6-4-5(9)2-3-8-6/h2-4H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCPCORWMMFZMIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=O)C=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20963805 | |

| Record name | Methyl 4-oxo-1,4-dihydropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20963805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473269-77-1 | |

| Record name | Methyl 4-oxo-1,4-dihydropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20963805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-hydroxypicolinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 4-hydroxypicolinate: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Methyl 4-hydroxypicolinate is a heterocyclic organic compound belonging to the pyridine carboxylic acid ester family. Its structure, featuring a pyridine ring substituted with both a hydroxyl group and a methyl ester, makes it a molecule of significant interest in medicinal chemistry and drug discovery. The pyridine scaffold is a well-established "privileged" structure in pharmaceutical development, present in numerous FDA-approved drugs. This guide provides a comprehensive technical overview of Methyl 4-hydroxypicolinate, including its chemical properties, synthesis, potential mechanism of action as a kinase inhibitor, analytical characterization, and safety considerations. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and chemical synthesis.

Chemical and Physical Properties

Methyl 4-hydroxypicolinate is a solid at room temperature with a molecular formula of C₇H₇NO₃ and a molecular weight of 153.14 g/mol .[1][2] A hydrochloride salt of this compound also exists with the CAS number 1256633-27-8.[3] Key physicochemical parameters are summarized in the table below. These properties are crucial for predicting its behavior in biological systems and for designing experimental protocols.

| Property | Value | Source |

| CAS Number | 473269-77-1 | [1][2] |

| Molecular Formula | C₇H₇NO₃ | [1][2] |

| Molecular Weight | 153.14 g/mol | [1][2] |

| Topological Polar Surface Area (TPSA) | 59.42 Ų | [2] |

| LogP (calculated) | 0.5738 | [2] |

| Hydrogen Bond Acceptors | 4 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Rotatable Bonds | 1 | [2] |

Synthesis of Methyl 4-hydroxypicolinate

While a specific, detailed protocol for the synthesis of Methyl 4-hydroxypicolinate is not extensively documented in publicly available literature, a highly plausible and efficient method is the Fischer esterification of 4-hydroxypicolinic acid. This well-established reaction involves the acid-catalyzed esterification of a carboxylic acid with an alcohol.

Proposed Synthetic Workflow: Fischer Esterification

Sources

An In-depth Technical Guide to the Physical Properties of Methyl 4-hydroxypicolinate

Introduction: The Significance of Methyl 4-hydroxypicolinate in Drug Discovery

Methyl 4-hydroxypicolinate, a pyridine derivative, represents a class of heterocyclic compounds of significant interest to the pharmaceutical industry. The pyridine ring is a common motif in a wide array of bioactive molecules and approved drugs, valued for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. The strategic placement of hydroxyl and methyl ester functionalities on the picolinate scaffold provides crucial anchor points for molecular recognition and allows for further chemical modification, making it a valuable building block in the synthesis of novel therapeutic agents.

Understanding the fundamental physical properties of methyl 4-hydroxypicolinate is a critical prerequisite for its effective utilization in drug design and development. These properties govern its behavior in various experimental and physiological environments, influencing everything from reaction kinetics and purification efficiency to solubility, absorption, and ultimately, bioavailability. This guide provides a comprehensive overview of the key physical characteristics of methyl 4-hydroxypicolinate, offering a blend of available data and field-proven insights to support researchers in their endeavors.

Physicochemical Properties: A Quantitative Overview

A precise understanding of a compound's physicochemical profile is the bedrock of rational drug design. While comprehensive experimental data for methyl 4-hydroxypicolinate is not extensively available in the public domain, we can compile a profile based on existing database entries, which primarily consist of predicted values, and supplement this with data from structurally related compounds.

| Property | Value | Data Type | Source |

| Molecular Formula | C₇H₇NO₃ | - | ChemScene[1], Santa Cruz Biotechnology[2] |

| Molecular Weight | 153.14 g/mol | - | ChemScene[1], Santa Cruz Biotechnology[2] |

| CAS Number | 473269-77-1 | - | ChemScene[1], Santa Cruz Biotechnology[2] |

| Melting Point | Not available | - | - |

| Boiling Point | 338.3 ± 22.0 °C | Predicted | - |

| pKa | 8.18 ± 0.10 | Predicted | - |

| LogP | 0.5738 | Predicted | ChemScene[3] |

| Topological Polar Surface Area (TPSA) | 59.42 Ų | Predicted | ChemScene[3] |

| Hydrogen Bond Donors | 1 | Predicted | ChemScene[3] |

| Hydrogen Bond Acceptors | 4 | Predicted | ChemScene[3] |

| Rotatable Bonds | 1 | Predicted | ChemScene[3] |

Note: The lack of an experimentally determined melting point is a significant data gap. For a crystalline solid, the melting point is a fundamental indicator of purity and lattice energy. The predicted boiling point suggests low volatility.

Tautomerism: A Key Consideration

It is crucial for researchers to recognize that 4-hydroxypyridine derivatives, including methyl 4-hydroxypicolinate, can exist in equilibrium with their corresponding pyridone tautomers. In this case, methyl 4-hydroxypicolinate can exist in equilibrium with methyl 4-oxo-1,4-dihydropyridine-2-carboxylate. The position of this equilibrium is influenced by the solvent, pH, and temperature, which can have profound effects on the compound's chemical reactivity and biological activity.

Caption: Tautomeric equilibrium of methyl 4-hydroxypicolinate.

Solubility Profile: Implications for Formulation and Bioavailability

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. While quantitative solubility data for methyl 4-hydroxypicolinate is scarce, we can infer its likely behavior based on its structural features and the known properties of its parent compound, 4-hydroxypicolinic acid.

The presence of a polar hydroxyl group and a pyridine nitrogen atom suggests that methyl 4-hydroxypicolinate will exhibit some aqueous solubility. However, the methyl ester group introduces a degree of lipophilicity. The parent compound, 4-hydroxypicolinic acid, is known to be soluble in water. It is anticipated that the methyl ester will be less soluble in aqueous media than the parent carboxylic acid but will likely be soluble in a range of organic solvents.

Experimental Protocol for Solubility Determination (Isothermal Shake-Flask Method)

This protocol outlines a robust and widely accepted method for determining the equilibrium solubility of a compound in various solvents.

Objective: To determine the thermodynamic equilibrium solubility of methyl 4-hydroxypicolinate in a selection of pharmaceutically relevant solvents (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, ethanol, and propylene glycol).

Materials:

-

Methyl 4-hydroxypicolinate (of known purity)

-

Selected solvents (HPLC grade)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of methyl 4-hydroxypicolinate to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically by sampling at different time points until the concentration of the solute in the supernatant remains constant.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

Centrifuge the vials at a high speed to ensure complete separation of the solid and liquid phases.

-

-

Sampling and Analysis:

-

Carefully withdraw an aliquot of the clear supernatant from each vial, being cautious not to disturb the solid pellet.

-

Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the HPLC calibration curve.

-

Analyze the diluted sample by HPLC to determine the concentration of methyl 4-hydroxypicolinate.

-

-

Quantification:

-

Calculate the solubility of methyl 4-hydroxypicolinate in each solvent based on the measured concentration and the dilution factor.

-

Caption: Workflow for experimental solubility determination.

Spectroscopic Characterization: Unveiling the Molecular Fingerprint

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. The methyl ester protons will appear as a singlet, likely in the range of 3.8-4.0 ppm. The aromatic protons on the pyridine ring will exhibit characteristic coupling patterns. The proton at position 6 will likely be a doublet, the proton at position 5 a doublet of doublets, and the proton at position 3 a doublet. The hydroxyl proton will appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will show seven distinct signals. The carbonyl carbon of the ester will be the most downfield signal, typically above 160 ppm. The carbons of the pyridine ring will appear in the aromatic region (100-160 ppm), with the carbon bearing the hydroxyl group being the most deshielded. The methyl carbon of the ester will be the most upfield signal, typically around 50-55 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands:

-

A broad O-H stretching band in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group.

-

A strong C=O stretching band for the ester carbonyl group, typically around 1700-1730 cm⁻¹.

-

C=C and C=N stretching vibrations from the pyridine ring in the 1400-1600 cm⁻¹ region.

-

C-O stretching bands for the ester and the hydroxyl group in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 153. Common fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, m/z 31) to give a fragment at m/z 122, and the loss of the entire methoxycarbonyl group (-COOCH₃, m/z 59) to give a fragment at m/z 94.

Conclusion: A Foundation for Future Research

This technical guide has synthesized the available information on the physical properties of methyl 4-hydroxypicolinate, a compound of considerable interest in medicinal chemistry. While a complete experimental dataset is not yet publicly available, the provided data, supplemented with insights from structurally related molecules and established experimental protocols, offers a solid foundation for researchers. The elucidation of precise, experimentally determined physical properties, particularly melting point and quantitative solubility, will be a crucial next step in unlocking the full potential of this versatile scaffold in the development of novel therapeutics.

References

-

PubChem. Methyl 4-Hydroxypicolinate hydrochloride. [Link]

-

Journal of Natural Products. Picolinic Acid Derivatives and Biosynthetic Pathway from Epicoccum sorghinum SDU-F549. [Link]

-

ResearchGate. SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. [Link]

-

Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

-

Reaxys. [Link]

-

SciFinder. [Link]

-

Acta Crystallographica. [Link]

Sources

An In-depth Technical Guide to the Synthesis of Methyl 4-hydroxypicolinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-hydroxypicolinate is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and drug discovery. Its unique structural motif, featuring a pyridine ring substituted with both a hydroxyl and a methyl ester group, serves as a versatile scaffold for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of a prominent synthetic pathway to methyl 4-hydroxypicolinate, delving into the underlying chemical principles, detailed experimental protocols, and the critical considerations necessary for successful synthesis and purification. The narrative is structured to offer not just a procedural blueprint, but also a deeper understanding of the reaction mechanisms and the rationale behind the methodological choices, thereby empowering researchers to adapt and optimize the synthesis for their specific applications.

Introduction

The pyridine nucleus is a cornerstone in the architecture of numerous pharmaceuticals, agrochemicals, and functional materials. The strategic functionalization of this core scaffold allows for the fine-tuning of physicochemical properties, target binding affinity, and pharmacokinetic profiles. Methyl 4-hydroxypicolinate, with its dual functional handles, presents a particularly valuable synthon for library synthesis and lead optimization programs. Its derivatives have been implicated in the development of novel therapeutic agents, including inhibitors of hypoxia-inducible factor (HIF) prolyl hydroxylases for the treatment of anemia.[1] A robust and scalable synthesis of this key intermediate is therefore of paramount importance to the drug development pipeline.

This guide will focus on a well-established synthetic route commencing from commercially available and cost-effective starting materials. The discussion will encompass the strategic considerations for each synthetic transformation, detailed step-by-step protocols, and methods for the purification and characterization of the final product and key intermediates.

Strategic Synthesis Pathway Overview

A common and efficient strategy for the synthesis of methyl 4-hydroxypicolinate and its parent acid, 4-hydroxypicolinic acid[2], often begins with a more readily available substituted pyridine, such as 2,4-lutidine. The synthesis can be conceptually broken down into several key stages:

-

Oxidation of the Methyl Group at the 2-position: Selective oxidation of the methyl group at the 2-position of the pyridine ring to a carboxylic acid.

-

Hydroxylation of the 4-position: Introduction of a hydroxyl group at the 4-position of the pyridine ring.

-

Esterification: Conversion of the carboxylic acid to its corresponding methyl ester.

The following sections will provide a detailed exploration of a plausible synthetic sequence based on established chemical transformations.

Detailed Synthesis and Mechanistic Insights

Part 1: Synthesis of 4-Hydroxypicolinic Acid from 2,4-Lutidine

A prevalent approach for the synthesis of 4-hydroxypicolinic acid involves the oxidation of 2,4-lutidine. This transformation can be achieved through various methods, including electrochemical C-H hydroxylation or multi-step chemical synthesis.[3]

Step 1: Oxidation of 2,4-Lutidine to 4-Hydroxy-2-methylpyridine

This initial step can be challenging due to the potential for over-oxidation or reaction at other positions. A controlled oxidation is crucial.

Step 2: Oxidation of 4-Hydroxy-2-methylpyridine to 4-Hydroxypicolinic Acid

The methyl group at the 2-position can be oxidized to a carboxylic acid using a strong oxidizing agent.

A logical workflow for the synthesis starting from a related hydroxypyridine derivative is depicted below:

Caption: General workflow for the synthesis of Methyl 4-hydroxypicolinate.

Part 2: Esterification of 4-Hydroxypicolinic Acid

The final step in the synthesis is the esterification of 4-hydroxypicolinic acid to yield methyl 4-hydroxypicolinate. A common and effective method for this transformation is the Fischer-Speier esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst.

Alternatively, for more sensitive substrates or to avoid harsh acidic conditions, the carboxylic acid can first be converted to a more reactive acyl chloride, followed by reaction with methanol.[4]

Experimental Protocol: Esterification via Acyl Chloride

This protocol is adapted from general procedures for the preparation of active esters of pyridine carboxylic acids.[4]

Materials:

-

4-Hydroxypicolinic acid

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Methanol (MeOH)

-

Triethylamine (Et₃N)

-

Anhydrous Tetrahydrofuran (THF)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Formation of the Acyl Chloride Hydrochloride: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend 4-hydroxypicolinic acid in anhydrous dichloromethane. Add a catalytic amount of DMF. Cool the mixture to 0 °C in an ice bath. Slowly add thionyl chloride dropwise with stirring. Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or disappearance of starting material). The resulting product is the 4-hydroxypicolinoyl chloride hydrochloride, which may precipitate.[4]

-

Esterification: In a separate flask, dissolve the crude acyl chloride hydrochloride in anhydrous THF. Cool the solution to 0 °C. In a separate container, prepare a solution of methanol and triethylamine in THF. Add this solution dropwise to the acyl chloride solution at 0 °C. Stir the reaction mixture at room temperature until completion.

-

Work-up: Quench the reaction by the addition of water. Extract the aqueous layer with an organic solvent like ethyl acetate. Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 4-hydroxypicolinate.

Data Summary Table:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 4-Hydroxypicolinic acid | C₆H₅NO₃ | 139.11 | 22468-26-4[2] |

| Methyl 4-hydroxypicolinate | C₇H₇NO₃ | 153.14 | 473269-77-1[5][6] |

| Methyl 4-hydroxypicolinate hydrochloride | C₇H₈ClNO₃ | 189.59 | 1256633-27-8[7] |

Purification and Characterization

The crude methyl 4-hydroxypicolinate can be purified by standard laboratory techniques such as recrystallization or column chromatography.

Purification Protocol: Recrystallization

-

Dissolve the crude product in a minimal amount of a hot solvent (e.g., a mixture of ethyl acetate and hexanes).

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Characterization:

The purity and identity of the synthesized methyl 4-hydroxypicolinate should be confirmed by a combination of analytical techniques:

-

Thin-Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the final product.

-

Melting Point: To compare with the literature value.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups.

Sources

- 1. Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Electrochemical aromatic C–H hydroxylation in continuous flow - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. scbt.com [scbt.com]

- 7. Methyl 4-Hydroxypicolinate hydrochloride | C7H8ClNO3 | CID 74889918 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of Methyl 4-Hydroxypicolinate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

Methyl 4-hydroxypicolinate, a pyridine derivative with the molecular formula C₇H₇NO₃ and a molecular weight of 153.14 g/mol , is a compound of interest in medicinal chemistry and materials science.[1][2] Its structural features, including a pyridine ring, a hydroxyl group, and a methyl ester, make it a versatile building block for the synthesis of more complex molecules. Accurate spectroscopic characterization is paramount for verifying its identity, purity, and for understanding its chemical behavior in various applications. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for methyl 4-hydroxypicolinate, grounded in established spectroscopic principles and data from analogous structures.

Molecular Structure and Spectroscopic Correlation

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The following diagram illustrates the structure of methyl 4-hydroxypicolinate with standardized atom numbering for unambiguous spectral assignment.

Caption: Molecular structure of Methyl 4-hydroxypicolinate with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of methyl 4-hydroxypicolinate is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the hydroxyl proton. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atom and the ester group, and the electron-donating effect of the hydroxyl group.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of methyl 4-hydroxypicolinate in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Record the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.

Predicted ¹H NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.0 - 12.0 | Singlet (broad) | 1H | OH (hydroxyl) |

| ~8.2 - 8.4 | Doublet | 1H | H-6 |

| ~7.2 - 7.4 | Doublet | 1H | H-5 |

| ~7.0 - 7.2 | Singlet | 1H | H-3 |

| ~3.8 - 3.9 | Singlet | 3H | OCH₃ (ester) |

Interpretation:

-

Hydroxyl Proton (H-11): The hydroxyl proton is expected to be a broad singlet at a downfield chemical shift due to hydrogen bonding and its acidic nature. In a solvent like DMSO-d₆, this peak is often well-resolved.

-

Aromatic Protons (H-3, H-5, H-6): The protons on the pyridine ring will appear in the aromatic region. H-6, being adjacent to the electronegative nitrogen, is expected to be the most deshielded. H-3 and H-5 will be at higher fields. The coupling patterns (doublets and a singlet) arise from spin-spin coupling with neighboring protons.

-

Methyl Protons (H-10): The three protons of the methyl ester group are chemically equivalent and will appear as a sharp singlet, typically around 3.8-3.9 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.

-

Data Acquisition: Record a proton-decoupled ¹³C NMR spectrum.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Predicted ¹³C NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~165 - 167 | C=O (ester carbonyl) |

| ~160 - 162 | C-OH (C-4) |

| ~150 - 152 | C-N (C-6) |

| ~148 - 150 | C-COOCH₃ (C-2) |

| ~115 - 117 | C-H (C-5) |

| ~110 - 112 | C-H (C-3) |

| ~52 - 54 | OCH₃ (ester methyl) |

Interpretation:

-

Carbonyl Carbon (C-7): The ester carbonyl carbon is the most deshielded carbon and will appear at the lowest field.

-

Aromatic Carbons: The carbons of the pyridine ring will have distinct chemical shifts based on their electronic environment. The carbon attached to the hydroxyl group (C-4) and the carbons adjacent to the nitrogen (C-2 and C-6) will be significantly downfield.

-

Methyl Carbon (C-10): The methyl carbon of the ester group will be the most shielded carbon and will appear at the highest field.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 2800 | Broad, Strong | O-H stretch (hydrogen-bonded) |

| ~3100 - 3000 | Medium | Aromatic C-H stretch |

| ~2960 - 2850 | Medium | Aliphatic C-H stretch (methyl) |

| ~1720 - 1700 | Strong, Sharp | C=O stretch (ester) |

| ~1600 - 1450 | Medium-Strong | C=C and C=N ring stretching |

| ~1300 - 1200 | Strong | C-O stretch (ester) |

| ~1200 - 1100 | Strong | C-O stretch (phenol) |

Interpretation:

-

O-H Stretch: A broad and strong absorption band in the region of 3200-2800 cm⁻¹ is characteristic of a hydrogen-bonded hydroxyl group.[3]

-

C=O Stretch: A sharp and intense peak around 1720-1700 cm⁻¹ is indicative of the ester carbonyl group.[4][5]

-

C-H Stretches: Absorptions for aromatic and aliphatic C-H stretches will be present just above and below 3000 cm⁻¹, respectively.[4]

-

Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of absorptions due to C-C, C-N, and C-O stretching and bending vibrations, which are unique to the molecule.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

Experimental Protocol:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas or liquid chromatography.

-

Ionization: Electrospray ionization (ESI) or electron ionization (EI) can be used. ESI is a soft ionization technique that is likely to produce the protonated molecular ion.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion.

Predicted Mass Spectrum (ESI+):

| m/z | Assignment |

| 154.05 | [M+H]⁺ (protonated molecular ion) |

| 122.04 | [M+H - CH₃OH]⁺ (loss of methanol) |

Interpretation:

-

Molecular Ion: In positive ion mode ESI, the base peak is expected to be the protonated molecule [M+H]⁺ at an m/z of 154.05, which confirms the molecular weight of 153.14 g/mol .

-

Fragmentation: A common fragmentation pathway for methyl esters of aromatic acids is the loss of methanol (CH₃OH, 32 Da), which would result in a fragment ion at m/z 122.04.

Workflow for Spectroscopic Analysis

The following diagram outlines a logical workflow for the comprehensive spectroscopic analysis of methyl 4-hydroxypicolinate.

Caption: Workflow for the spectroscopic analysis of methyl 4-hydroxypicolinate.

Conclusion

The comprehensive spectroscopic analysis of methyl 4-hydroxypicolinate, employing NMR, IR, and MS techniques, provides a self-validating system for its structural confirmation and purity assessment. The predicted data and interpretations presented in this guide serve as a valuable reference for researchers in the fields of chemical synthesis, drug discovery, and materials science, enabling confident identification and utilization of this important chemical entity.

References

- The Royal Society of Chemistry. (n.d.). Table of Contents.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638).

- Santa Cruz Biotechnology. (n.d.). Methyl 4-hydroxypicolinate.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0168668).

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000725).

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883).

- PubChem. (n.d.). Methyl 4-Hydroxypicolinate hydrochloride.

- ChemScene. (n.d.). Methyl 4-hydroxypicolinate.

- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0270154).

- Zhang, Y., et al. (2014). Cholinium ionic liquids as cheap and reusable catalysts for the synthesis of coumarins via Pechmann reaction under solvent-free condition. The Royal Society of Chemistry.

- ChemicalBook. (n.d.). Methyl picolinate(2459-07-6) 13C NMR spectrum.

- CHIRALEN. (n.d.). Methyl 4-hydroxypicolinate.

- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.

- PubMed. (2004). Solvent effects on infrared spectra of methyl 4-hydroxybenzoate in pure organic solvents and in ethanol/CCl4 binary solvents.

- Sigma-Aldrich. (n.d.). Methyl 4-hydroxybenzoate (M8911) - Datasheet.

- Arctom Scientific. (n.d.). CAS NO. 1256633-27-8 | Methyl 4-hydroxypicolinate hydrochloride.

- CP Lab Safety. (n.d.). Methyl 4-hydroxypicolinate, HCl, min 98%, 1 gram.

- International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES.

- Doc Brown's Advanced Organic Chemistry. (n.d.). Infrared spectrum of methyl 2-hydroxybenzoate.

- Compound Interest. (2015). Analytical Chemistry – Infrared (IR) Spectroscopy.

- Biological Magnetic Resonance Bank. (n.d.). Methyl 4-hydroxybenzoate (C8 H8 O3).

- MDPI. (2019). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies.

Sources

- 1. scbt.com [scbt.com]

- 2. chemscene.com [chemscene.com]

- 3. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. Solvent effects on infrared spectra of methyl 4-hydroxybenzoate in pure organic solvents and in ethanol/CCl4 binary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Methyl 4-hydroxypicolinate in Common Solvents

Abstract

Methyl 4-hydroxypicolinate, a key heterocyclic building block, is of significant interest to researchers in medicinal chemistry and materials science. Its solubility profile across a range of common laboratory solvents is a critical parameter that dictates its utility in synthesis, purification, formulation, and biological screening. This technical guide provides a comprehensive framework for understanding and determining the solubility of methyl 4-hydroxypicolinate. In the absence of extensive publicly available quantitative data for this specific molecule, this document serves as a practical "how-to" manual for the research scientist. It combines theoretical principles with detailed, field-proven experimental protocols for solubility measurement and analysis. Drawing parallels with its parent compound, picolinic acid, this guide offers insights into the expected solubility behavior and the influence of physicochemical properties.

Introduction: The Critical Role of Solubility in Drug Discovery and Development

In the realm of drug discovery and development, the solubility of a chemical entity is a cornerstone property that profoundly influences its journey from a laboratory curiosity to a potential therapeutic agent. Poor solubility can lead to a cascade of challenges, including low bioavailability, erratic dose-response relationships, and difficulties in formulation. Methyl 4-hydroxypicolinate, as a derivative of the versatile 4-hydroxypyridine scaffold, holds promise in the synthesis of novel bioactive molecules.[1] Understanding its solubility is therefore not merely an academic exercise but a crucial step in harnessing its full potential. This guide is designed to equip researchers, scientists, and drug development professionals with the necessary tools and knowledge to accurately determine and interpret the solubility of methyl 4-hydroxypicolinate.

Physicochemical Properties of Methyl 4-hydroxypicolinate: A Predictive Framework

Molecular Structure:

Figure 1: Chemical structure of Methyl 4-hydroxypicolinate.

Table 1: Physicochemical Properties of Methyl 4-hydroxypicolinate and Related Compounds

| Property | Methyl 4-hydroxypicolinate (Predicted/Computed) | Picolinic Acid (Experimental) |

| Molecular Formula | C₇H₇NO₃[2] | C₆H₅NO₂[3] |

| Molecular Weight | 153.14 g/mol [4] | 123.11 g/mol [3] |

| Melting Point | Data not available | 137 °C[3] |

| pKa | Data not available | 5.32 (25°C, water)[3] |

| Calculated logP | 0.5738[4] | - |

The presence of a hydroxyl group and a pyridine nitrogen atom suggests that methyl 4-hydroxypicolinate can act as both a hydrogen bond donor and acceptor. The ester functionality introduces a degree of lipophilicity. The pKa of the parent picolinic acid indicates it is a weak acid.[3] The hydroxyl group on the pyridine ring will also have its own pKa, influencing the ionization state of the molecule at different pH values.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The gold standard for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method.[5] This technique involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, at which point the concentration of the dissolved solute in the supernatant is measured.

Causality Behind Experimental Choices

The core principle of the shake-flask method is to ensure that a true equilibrium between the solid and dissolved states of the compound is achieved. The presence of excess solid is crucial; without it, one would merely be measuring a concentration, not the saturation solubility.[6] The agitation ensures efficient mass transfer between the solid and the liquid phase, accelerating the time to reach equilibrium. Temperature control is paramount, as solubility is a temperature-dependent property for most compounds.[7]

Step-by-Step Protocol

-

Preparation:

-

Accurately weigh an excess amount of high-purity methyl 4-hydroxypicolinate into a series of glass vials or flasks. "Excess" means that a visible amount of solid remains undissolved at the end of the experiment.

-

Add a precise volume of the desired solvent to each vial. A range of solvents covering different polarities should be tested (e.g., water, methanol, ethanol, acetone, ethyl acetate, acetonitrile, dichloromethane, and dimethyl sulfoxide).

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a temperature-controlled orbital shaker or on a magnetic stir plate with a water bath. A standard temperature for initial screening is 25°C.

-

Agitate the samples for a predetermined period. A common starting point is 24 to 48 hours.[8] To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is confirmed when the measured concentration no longer increases with time.

-

-

Sample Preparation for Analysis:

-

Once equilibrium is reached, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microscopic solid particles. This step is crucial to prevent artificially high solubility readings.

-

Dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Self-Validating System

The protocol incorporates self-validation by including multiple time points for sampling to ensure equilibrium has been reached. Furthermore, running the experiment in triplicate for each solvent provides statistical confidence in the results.

Figure 2: Workflow for the shake-flask solubility determination method.

Quantitative Analysis: High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a robust and widely used technique for the quantification of organic molecules in solution.[9]

Method Development Strategy

For a novel compound like methyl 4-hydroxypicolinate, a systematic approach to HPLC method development is recommended.

-

Column Selection: A reversed-phase C18 column is a good starting point due to its versatility.

-

Mobile Phase Selection: A mixture of water (often with a pH modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol is typically used.

-

Wavelength Selection: The UV-Vis spectrum of methyl 4-hydroxypicolinate should be recorded to determine the wavelength of maximum absorbance (λmax). This wavelength will provide the highest sensitivity for detection. Given the pyridine and hydroxyl-substituted aromatic nature, a λmax in the range of 260-280 nm is expected.

-

Gradient vs. Isocratic Elution: A scouting gradient run (e.g., 5% to 95% organic solvent over 20-30 minutes) is useful to determine the approximate retention time of the analyte. Based on this, an optimized isocratic or gradient method can be developed.

Detailed HPLC Protocol (Example)

-

Instrumentation: HPLC system with a UV-Vis detector.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection Wavelength: To be determined by scanning the UV-Vis spectrum of a standard solution (e.g., start at 270 nm).

-

Column Temperature: 30°C.

-

Elution: Start with an isocratic hold of 70% A / 30% B. Adjust the ratio to achieve a retention time of 3-10 minutes with good peak shape.

Calibration and Quantification

-

Prepare a series of standard solutions of methyl 4-hydroxypicolinate of known concentrations in the chosen solvent.

-

Inject each standard solution into the HPLC system and record the peak area.

-

Construct a calibration curve by plotting peak area versus concentration.

-

Inject the diluted sample from the solubility experiment and determine its concentration from the calibration curve.

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor.

Factors Influencing the Solubility of Methyl 4-hydroxypicolinate

Solvent Properties

The principle of "like dissolves like" is a fundamental guide.

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can engage in hydrogen bonding with the hydroxyl group and the pyridine nitrogen of methyl 4-hydroxypicolinate, likely leading to good solubility. For its parent compound, picolinic acid, solubility is very high in water and moderate in ethanol.[10]

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO): These solvents can act as hydrogen bond acceptors and have significant dipole moments, which should facilitate the dissolution of a polar molecule like methyl 4-hydroxypicolinate. Picolinic acid shows lower solubility in acetonitrile compared to ethanol.[10]

-

Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low in these solvents due to the polar nature of the solute.

Temperature

For most solid solutes, solubility increases with increasing temperature as the dissolution process is often endothermic.[7] Experimental determination of solubility at different temperatures (e.g., 25°C, 37°C, 50°C) can provide valuable thermodynamic data, such as the enthalpy of solution.

pH (for Aqueous Solubility)

The ionization state of methyl 4-hydroxypicolinate will significantly impact its aqueous solubility. The pyridine nitrogen can be protonated at low pH, and the hydroxyl group can be deprotonated at high pH. Both the protonated and deprotonated forms will be more water-soluble than the neutral form. Therefore, a pH-solubility profile should be determined, especially for applications in biological systems. The solubility is expected to be lowest at the isoelectric point.

Figure 3: Key factors influencing the solubility of a compound.

The Potential Impact of Crystal Polymorphism

Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of the same compound can have different physical properties, including melting point, stability, and, importantly, solubility. A metastable polymorph will generally have a higher solubility than the most stable form. It is crucial for researchers to be aware that different batches of methyl 4-hydroxypicolinate, potentially sourced from different suppliers or synthesized under different conditions, could exist in different polymorphic forms, leading to variability in measured solubility. Characterization of the solid form using techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) is recommended for rigorous studies.

Conclusion

While direct quantitative solubility data for methyl 4-hydroxypicolinate is sparse in the scientific literature, this guide provides a robust framework for its experimental determination. By employing the well-established shake-flask method coupled with a reliable analytical technique such as HPLC-UV, researchers can generate high-quality, reproducible solubility data. A thorough understanding of the interplay between the compound's physicochemical properties and the characteristics of the solvent system is essential for interpreting these results. The principles and protocols detailed herein empower scientists to make informed decisions in synthesis, purification, and formulation, thereby accelerating the progress of research and development projects involving this versatile chemical intermediate.

References

-

Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. ([Link])

-

Quora. (2017). How do you perform the shake flask method to determine solubility? Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

Cheméo. (n.d.). Picolinic acid. Retrieved from [Link]

-

Esteves, C. V., Baptista, D. S., & Piedade, M. F. M. (2023). Solubility and Crystallization Studies of Picolinic Acid. Crystals, 13(3), 392. ([Link])

-

Cheméo. (n.d.). 4-Pyridinecarboxylic acid, methyl ester. Retrieved from [Link]

-

Solubility of Things. (n.d.). Picolinic acid. Retrieved from [Link]

-

Esteves, C. V., Baptista, D. S., & Piedade, M. F. M. (2023). Solubility and Crystallization Studies of Picolinic Acid. Crystals, 13(3), 392. ([Link])

-

PubChem. (n.d.). Methyl 4-Hydroxypicolinate hydrochloride. Retrieved from [Link]

-

MDPI. (2019). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 24(21), 3918. ([Link])

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 74889918, Methyl 4-Hydroxypicolinate hydrochloride. Retrieved January 6, 2026 from [Link].

-

Xu, Y.-X., Hu, W.-J., & Zhao, G.-L. (2016). Crystal structure of methyl (E)-4-[2-(8-hy-droxy-quinolin-2-yl)vin-yl]benzoate. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 9), 1251–1253. ([Link])

-

Xu, Y.-X., Hu, W.-J., & Zhao, G.-L. (2016). Crystal structure of methyl (E)-4-[2-(8-hydroxyquinolin-2-yl)vinyl]benzoate. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 9), 1251–1253. ([Link])

-

Li, Y., et al. (2023). Picolinic Acid Derivatives and Biosynthetic Pathway from Epicoccum sorghinum SDU-F549. Journal of Natural Products, 86(1), 116-123. ([Link])

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7455, Methyl 4-methylbenzoate. Retrieved January 6, 2026 from [Link].

-

Fernandez-Galan, R., et al. (1995). New high-performance liquid chromatography method for the detection of picolinic acid in biological fluids. Journal of Chromatography B: Biomedical Applications, 666(1), 135-141. ([Link])

-

Ube, S., et al. (2011). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. Analytical Sciences, 27(10), 1035-1039. ([Link])

-

PubChem. (n.d.). Methyl 4-ethoxypicolinate. Retrieved from [Link]

-

Chemcasts. (n.d.). Properties of methyl 3,5-bis(1,1-dimethylethyl)-4-hydroxybenzoate. Retrieved from [Link]

-

University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra. Retrieved from [Link]

-

Shimadzu Corporation. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]

-

Bates, R. G., & Pinching, G. D. (1949). Ultraviolet spectra and dissociation constants of p-hydroxybenzoic acid, methyl, ethyl, n-butyl, and benzyl p-hydroxybenzoate. Journal of Research of the National Bureau of Standards, 42(5), 419-430. ([Link])

-

science-softCon. (n.d.). UV/Vis+ Photochemistry Database - Aromatic Substances. Retrieved from [Link]

-

Williams, R. (2022). pKa Data Compiled by R. Williams. ACS Division of Organic Chemistry. ([Link])

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12082, Methyl 4-aminobenzoate. Retrieved January 6, 2026 from [Link].

-

ChemWhat. (n.d.). Methyl picolinate CAS#: 2459-07-6. Retrieved from [Link]

-

MDPI. (2019). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. Molecules, 24(8), 1503. ([Link])

-

ChemBK. (2024). Methyl Picolinate. Retrieved from [Link]

-

Chemsrc. (n.d.). Methyl picolinate. Retrieved from [Link]

-

ResearchGate. (2023). Mole fraction solubilities of pyridine-3-carboxylic acid obtained in this work in several solvents at different temperatures. Retrieved from [Link]

-

Bulat Pharmaceutical. (n.d.). 4-Hydroxypyridine: A Hidden Gem in Drugs. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. chemwhat.com [chemwhat.com]

- 3. chemscene.com [chemscene.com]

- 4. chembk.com [chembk.com]

- 5. Methyl picolinate | CAS#:2459-07-6 | Chemsrc [chemsrc.com]

- 6. Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methyl picolinate | 2459-07-6 [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Solubility and Crystallization Studies of Picolinic Acid | MDPI [mdpi.com]

- 10. solubilityofthings.com [solubilityofthings.com]

Methyl 4-hydroxypicolinate stability and degradation profile

An In-depth Technical Guide to the Stability and Degradation Profile of Methyl 4-hydroxypicolinate

Introduction

Methyl 4-hydroxypicolinate is a pyridine derivative featuring both a methyl ester and a hydroxyl group on the pyridine ring. Its chemical structure (Molecular Formula: C₇H₇NO₃) presents multiple reactive sites, making a thorough understanding of its stability essential for its application in research and development, particularly within the pharmaceutical and chemical synthesis sectors.[1][2] The presence of both an ester and a phenolic hydroxyl group on a heterocyclic aromatic ring suggests potential susceptibility to hydrolysis, oxidation, and photolysis.

This guide serves as a technical resource for researchers, scientists, and drug development professionals, offering a detailed examination of the stability and degradation profile of methyl 4-hydroxypicolinate. It provides field-proven insights into its degradation pathways, methodologies for conducting robust stability assessments, and the rationale behind experimental design, ensuring scientific integrity and practical applicability.

Physicochemical Properties and Intrinsic Stability

A foundational understanding of the molecule's properties is critical before assessing its stability. Methyl 4-hydroxypicolinate exists in tautomeric equilibrium between the 4-hydroxy-pyridine and the 4-pyridone forms.[3]

Table 1: Physicochemical Properties of Methyl 4-hydroxypicolinate

| Property | Value | Source(s) |

| CAS Number | 473269-77-1 | [1][2] |

| Molecular Formula | C₇H₇NO₃ | [1][2] |

| Molecular Weight | 153.14 g/mol | [1] |

| IUPAC Name | Methyl 4-hydroxypyridine-2-carboxylate | [3] |

| Synonyms | 4-Hydroxy-pyridine-2-carboxylic acid methyl ester | [3] |

Recommended Storage and Handling

The intrinsic stability of methyl 4-hydroxypicolinate dictates specific storage conditions to minimize degradation over time. Based on supplier recommendations and the compound's chemical nature, the following conditions are advised:

-

Temperature: Store at refrigerated temperatures (e.g., 4°C) or frozen (-20°C).[1][4]

-

Atmosphere: Storage under an inert atmosphere, such as nitrogen, is recommended to prevent oxidative degradation.[1]

-

Light: Protect from light to avoid photolytic degradation.[5]

Forced Degradation: A Predictive Framework

Forced degradation, or stress testing, is the cornerstone of understanding a molecule's stability. By intentionally exposing the compound to conditions more severe than accelerated storage (e.g., high heat, extreme pH, oxidation, and intense light), we can rapidly identify likely degradation products and pathways.[6] This information is invaluable for developing stability-indicating analytical methods and designing stable formulations.[6] Studies on related pyridine derivatives have shown they can be highly sensitive to alkaline and acidic conditions, oxidation, and light, underscoring the necessity of this approach.[7]

General Workflow for Forced Degradation Studies

The following diagram outlines a systematic approach to investigating the degradation profile of methyl 4-hydroxypicolinate.

Caption: A logical workflow for conducting forced degradation studies.

Major Degradation Pathways and Mechanisms

The degradation of methyl 4-hydroxypicolinate is primarily dictated by the reactivity of its ester functional group and the pyridine ring itself.

Hydrolytic Degradation

Hydrolysis is the most anticipated degradation pathway due to the presence of the methyl ester. The reaction involves the cleavage of the ester bond, yielding the corresponding carboxylic acid and methanol. This process is highly pH-dependent.

-

Mechanism:

-

Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

-

Base-Catalyzed (Saponification): Nucleophilic attack of a hydroxide ion on the carbonyl carbon is the rate-determining step. This pathway is generally much faster and irreversible compared to acid-catalyzed hydrolysis. Pyridine derivatives are known to be particularly unstable in alkaline media.[7] The degradation of similar esters, like parabens, proceeds via hydrolysis of the ester bond to form the corresponding carboxylic acid.[8][9][10]

-

Caption: Formation of an N-oxide via oxidative stress.

Photolytic Degradation

The aromatic system of methyl 4-hydroxypicolinate can absorb UV radiation, potentially leading to photochemical degradation.

-

Mechanism: Upon absorbing light, the molecule can be promoted to an excited state, leading to radical-mediated reactions, rearrangements, or cleavage. Studies on other pyrrolo-pyridine derivatives confirm their photolabile nature. [7]The degradation products can be complex and may include dimers or ring-cleaved species.

Thermal Degradation

In the solid state or in solution, high temperatures can provide the energy needed to overcome activation barriers for degradation reactions.

-

Mechanism: For esters, thermal degradation can involve chain scission reactions. [11]For this specific molecule, decarboxylation of the hydrolyzed acid product (4-hydroxypicolinic acid) at elevated temperatures is a plausible secondary degradation pathway.

Table 2: Summary of Forced Degradation Conditions and Expected Primary Products

| Stress Condition | Reagents & Conditions | Primary Degradation Mechanism | Expected Primary Product(s) |

| Acid Hydrolysis | 0.1 M HCl, 60°C | Ester Hydrolysis | 4-Hydroxypicolinic Acid |

| Base Hydrolysis | 0.1 M NaOH, Room Temp | Ester Saponification | 4-Hydroxypicolinic Acid |

| Oxidation | 3% H₂O₂, Room Temp | N-oxidation, Ring Oxidation | Methyl 4-hydroxypicolinate N-oxide |

| Photolysis | ICH Q1B conditions | Photochemical Rearrangement/Cleavage | Complex mixture; Isomers, Dimers |

| Thermal (Dry Heat) | 70°C, Solid State | Thermal Decomposition | Minimal degradation expected |

Experimental Protocols and Analytical Methodologies

A robust, stability-indicating analytical method is crucial for accurately quantifying the degradation of methyl 4-hydroxypicolinate and separating it from its degradation products. [6]High-Performance Liquid Chromatography (HPLC) with UV detection is the method of choice.

Protocol: Forced Hydrolysis Study

-

Preparation: Prepare a 1 mg/mL stock solution of methyl 4-hydroxypicolinate in a 50:50 mixture of acetonitrile and water.

-

Stress Samples: Transfer 1 mL of the stock solution into three separate vials. Add 1 mL of (a) 0.2 M HCl, (b) Purified Water, and (c) 0.2 M NaOH. This results in a final drug concentration of 0.5 mg/mL in 0.1 M HCl, water, and 0.1 M NaOH, respectively.

-

Incubation: Keep the basic hydrolysis sample at room temperature. Place the acidic and neutral samples in a water bath at 60°C.

-

Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

-

Quenching: Immediately neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.

-

Analysis: Analyze by a stability-indicating HPLC method.

Recommended Stability-Indicating HPLC Method

While method development must be empirically verified, the following parameters provide a sound starting point for analysis.

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and re-equilibrate.

-

Flow Rate: 1.0 mL/min [12]* Detection Wavelength: 254 nm, with Diode Array Detector (DAD) for peak purity analysis. [13]* Injection Volume: 10 µL

-

Column Temperature: 25 °C [12]

Characterization of Degradants

-

LC-MS: Liquid Chromatography-Mass Spectrometry is essential for obtaining the mass-to-charge ratio (m/z) of degradation products, providing strong evidence for their proposed structures. [7]* NMR: For unambiguous structure elucidation of major, unknown degradants, isolation (e.g., by preparative HPLC) followed by Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique. [14]

Conclusion

The stability profile of methyl 4-hydroxypicolinate is governed by its key functional groups: the methyl ester and the 4-hydroxypyridine ring. The primary degradation pathway is hydrolysis of the ester group to form 4-hydroxypicolinic acid, a reaction that is significantly accelerated under basic conditions. The molecule also exhibits susceptibility to oxidative and photolytic stress, which can lead to N-oxidation or more complex rearrangements. Thermal degradation is generally less pronounced under typical handling conditions.

A comprehensive assessment using a systematic forced degradation approach, coupled with a validated stability-indicating HPLC method, is critical for any research or development program involving this compound. This ensures the accurate quantification of the parent molecule, informs on appropriate storage and formulation strategies, and provides a clear picture of the potential impurities that may arise over the product's lifecycle.

References

-

PubChem. (n.d.). Methyl 4-Hydroxypicolinate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Zajac, M., et al. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Journal of AOAC International, 98(5), 1248-59. Retrieved from [Link]

-

Wang, Y., et al. (2019). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology, 85(13), e00545-19. Retrieved from [Link]

-

Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of Pyridines in the Environment. CRC Critical Reviews in Environmental Control, 19(4), 309-340. Retrieved from [Link]

-

Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Retrieved from [Link]

-

Alsante, K. M., et al. (2003). Proposed degradation pathways of the drug under different hydrolytic conditions. Journal of Pharmaceutical Sciences, 92(2), 363-73. Retrieved from [Link]

-

Tamura, T., & Kobayashi, S. (2021). Potential Degradation of 4-Methyltetrahydropyran (4-MeTHP) under Oxidation Conditions. Asian Journal of Organic Chemistry, 10(10), 2675-2681. Retrieved from [Link]

-

Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. Retrieved from [Link]

-

Fishman, M. L., et al. (2012). Contactless Conductivity: An HPLC Method to Analyze Degree of Methylation of Pectin. Food Analytical Methods, 5, 842-848. Retrieved from [Link]

-

Anderson, B. D., et al. (1998). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 87(11), 1358-66. Retrieved from [Link]

-

CIPAC. (2020). Multi-active method for the analysis of active substances in formulated products to support quality control scope. Retrieved from [Link]

-

ResearchGate. (2021). Potential Degradation of 4-Methyltetrahydropyran (4-MeTHP) under Oxidation Conditions. Retrieved from [Link]

-

D'Adamo, S., et al. (2000). Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM. Applied and Environmental Microbiology, 66(6), 2445-2450. Retrieved from [Link]

-

Zhang, Y., et al. (2013). Photodegradation of 4-Methylphenol on Palladium Phthalocyaninesulfonate Functionalized Mesopolymer Under Visible Light Irradiation. Bulletin of the Korean Chemical Society, 34(11), 3293-3298. Retrieved from [Link]

-

Ahmed, N. R., & Al-Etewi, M. J. E. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. European Journal of Pharmaceutical and Medical Research. Retrieved from [Link]

-

D'Adamo, S., et al. (2000). Hydrolysis of 4-hydroxybenzoic acid esters (parabens) and their aerobic transformation into phenol by the resistant Enterobacter cloacae strain EM. Applied and Environmental Microbiology, 66(6), 2445-50. Retrieved from [Link]

-

D'Adamo, S., et al. (2000). Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM. ResearchGate. Retrieved from [Link]

-

Rawat, B., & Rama, H. S. (1993). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Journal of the Indian Chemical Society. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermal degradation of poly(3-hydroxybutyrate) and poly(3-hydroxybutyrate-co-3-hydroxyvalerate) as studied by TG, TG–FTIR, and Py–GC/MS. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. scbt.com [scbt.com]

- 3. Methyl 4-Hydroxypicolinate hydrochloride | C7H8ClNO3 | CID 74889918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. usbio.net [usbio.net]

- 5. chiralen.com [chiralen.com]

- 6. biomedres.us [biomedres.us]

- 7. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hydrolysis of 4-hydroxybenzoic acid esters (parabens) and their aerobic transformation into phenol by the resistant Enterobacter cloacae strain EM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. cipac.org [cipac.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

The Ascendancy of a Privileged Scaffold: A Technical Guide to Methyl 4-hydroxypicolinate

Foreword: Unveiling a Core Moiety in Modern Drug Discovery

Within the intricate tapestry of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. These "privileged scaffolds" possess the inherent ability to interact with a diverse range of biological targets, offering a fertile ground for structural modification and optimization. Among these, the picolinate core, a pyridine ring bearing a carboxylic acid or its ester, has garnered significant attention for its versatile role in crafting biologically active agents. This guide delves into the discovery and history of a key exemplar of this class: Methyl 4-hydroxypicolinate. We will traverse its synthetic origins, explore its physicochemical properties, and illuminate its journey from a chemical curiosity to a valuable building block in the design of innovative pharmaceuticals. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important molecule.

Chapter 1: The Genesis of a Scaffold - Discovery and First Synthesis

The precise historical genesis of Methyl 4-hydroxypicolinate is not prominently documented as a singular, groundbreaking discovery. Rather, its emergence is intertwined with the broader exploration of pyridine chemistry and the synthesis of its various derivatives. The foundational precursor, 4-hydroxypicolinic acid, is the key to this history.

The most probable and historically significant route to 4-hydroxypicolinic acid, and subsequently its methyl ester, involves the multi-step transformation of readily available starting materials. One plausible early synthetic pathway is outlined below:

Figure 1: Plausible early synthetic route to 4-hydroxypicolinic acid.

Once 4-hydroxypicolinic acid was accessible, its conversion to the corresponding methyl ester, Methyl 4-hydroxypicolinate, would have been a straightforward and well-established chemical transformation.

Experimental Protocol: Fischer-Speier Esterification of 4-Hydroxypicolinic Acid

The Fischer-Speier esterification is a classic and reliable method for the preparation of esters from carboxylic acids and alcohols, catalyzed by a strong acid.

Materials:

-

4-Hydroxypicolinic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Magnesium sulfate (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, suspend 4-hydroxypicolinic acid in an excess of anhydrous methanol.

-

With gentle stirring, slowly add a catalytic amount of concentrated sulfuric acid to the suspension.

-

Attach a reflux condenser and heat the reaction mixture to reflux. The reaction is typically monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield crude Methyl 4-hydroxypicolinate.

-

The crude product can be further purified by recrystallization or column chromatography.

This fundamental esterification process laid the groundwork for the availability of Methyl 4-hydroxypicolinate for further investigation and application.

Chapter 2: Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of a molecule's physicochemical properties is paramount for its application in research and development. Methyl 4-hydroxypicolinate is a white to off-white solid at room temperature. Its structure, featuring both a hydrogen bond donor (the hydroxyl group) and acceptor (the ester and pyridine nitrogen), as well as its aromatic nature, dictates its solubility and reactivity.

| Property | Value |

| Molecular Formula | C₇H₇NO₃ |

| Molecular Weight | 153.14 g/mol |

| CAS Number | 473269-77-1[1] |

| Appearance | White to off-white solid |

| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. Sparingly soluble in water. |

Table 1: Physicochemical Properties of Methyl 4-hydroxypicolinate.

Spectroscopic Data

The structural elucidation of Methyl 4-hydroxypicolinate is confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of Methyl 4-hydroxypicolinate will exhibit characteristic signals for the aromatic protons on the pyridine ring, a singlet for the methyl ester protons, and a broad singlet for the hydroxyl proton. The chemical shifts and coupling patterns of the aromatic protons provide definitive information about the substitution pattern on the pyridine ring.

-

¹³C NMR: The carbon NMR spectrum will show distinct resonances for the carbonyl carbon of the ester, the methyl carbon, and the carbons of the pyridine ring, including the carbon bearing the hydroxyl group.

Infrared (IR) Spectroscopy:

The IR spectrum of Methyl 4-hydroxypicolinate will display characteristic absorption bands corresponding to its functional groups:

-

A broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the hydroxyl group.

-

A strong absorption band around 1700-1730 cm⁻¹ corresponding to the C=O stretching vibration of the ester carbonyl group.

-

Absorptions in the 1500-1600 cm⁻¹ region are characteristic of the C=C and C=N stretching vibrations of the pyridine ring.

-

C-O stretching vibrations for the ester and the hydroxyl group will appear in the fingerprint region (1000-1300 cm⁻¹).

Mass Spectrometry (MS):

Electron ionization mass spectrometry (EI-MS) of Methyl 4-hydroxypicolinate will show a molecular ion peak (M⁺) at m/z 153, corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).

Chapter 3: The Role of Methyl 4-hydroxypicolinate in Drug Discovery

The true significance of Methyl 4-hydroxypicolinate lies not in its own biological activity, but in its role as a versatile intermediate in the synthesis of complex, biologically active molecules. The picolinate scaffold is recognized as a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple, unrelated biological targets.

A Key Building Block for Kinase Inhibitors

One of the most prominent applications of the picolinate scaffold is in the development of kinase inhibitors for the treatment of cancer. The pyridine ring can engage in crucial hydrogen bonding interactions with the hinge region of the kinase active site, a common binding motif for many kinase inhibitors. The ester and hydroxyl groups of Methyl 4-hydroxypicolinate provide convenient handles for further chemical modification, allowing for the introduction of various substituents to optimize potency, selectivity, and pharmacokinetic properties.

A notable example is the structural similarity of the picolinamide moiety to a key fragment of the multi-kinase inhibitor Sorafenib . This has inspired the synthesis of numerous Sorafenib analogs where the urea hinge-binding element is replaced with a picolinamide scaffold, often derived from precursors like Methyl 4-hydroxypicolinate.

Figure 2: General workflow for the utilization of Methyl 4-hydroxypicolinate in the synthesis of kinase inhibitors.

Conclusion: A Legacy of Versatility

From its likely origins in the exploratory era of pyridine chemistry to its current status as a valuable building block in modern drug discovery, Methyl 4-hydroxypicolinate exemplifies the enduring importance of fundamental organic synthesis. Its history is a testament to the cumulative nature of scientific progress, where the synthesis of a seemingly simple molecule can pave the way for the development of complex and life-changing therapeutics. As the quest for novel and more effective drugs continues, the versatile and "privileged" nature of the picolinate scaffold, embodied by Methyl 4-hydroxypicolinate, ensures its continued relevance in the laboratories of medicinal chemists for years to come.

References

- U.S.

- Chemische Berichte, 1949, 82(4), 36-45. (Note: While this is a likely relevant historical reference based on patent citations, the exact synthesis may vary. Direct access to this specific historical document can be challenging.)

-

PubChem Compound Summary for CID 74889918, Methyl 4-Hydroxypicolinate hydrochloride. National Center for Biotechnology Information. [Link]

Sources

Methodological & Application

Application Note & Protocols: Strategic Derivatization of Methyl 4-hydroxypicolinate for Structure-Activity Relationship (SAR) Studies

Prepared by: Gemini, Senior Application Scientist

Introduction: The Value of the 4-Hydroxypicolinate Scaffold